Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

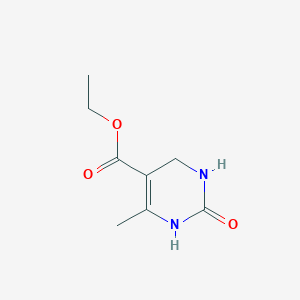

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. The core structure consists of a tetrahydropyrimidine ring with a methyl group at position 6, an oxo group at position 2, and an ethyl carboxylate moiety at position 5 (Figure 1).

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDVRNLWJBGGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351819 | |

| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-55-7 | |

| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. For instance, the reaction of ethyl acetoacetate, urea, and an aldehyde in the presence of an acid catalyst such as hydrochloric acid under reflux conditions for several hours yields the desired product .

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyrimidine structure could enhance its efficacy against breast cancer cells. The compound was shown to induce apoptosis and inhibit cell migration .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study published in Frontiers in Microbiology, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed a notable reduction in bacterial growth at low concentrations .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

A research article in Pesticide Biochemistry and Physiology reported that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield .

Mechanism of Action

The mechanism by which ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the replication of viruses or the proliferation of cancer cells. The compound can also modulate signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The pharmacological and physicochemical properties of DHPM derivatives are highly dependent on substituents at position 4 of the pyrimidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Their Key Features

Electronic and Spectral Properties

- Ethyl 4-(3,4-dimethoxyphenyl) analog (EDMT): DFT studies at the B3LYP/6-311++G(d,p) level revealed a planar pyrimidine ring with electron-donating methoxy groups enhancing conjugation. The HOMO-LUMO energy gap (4.56 eV) suggests moderate reactivity, corroborated by UV-Vis absorption at 271 nm .

- Thioxo analogs (e.g., 2-thioxo derivatives): Replacement of the oxo group with thioxo (e.g., in antioxidant studies) increases radical scavenging activity, as seen in IC₅₀ values of 0.6 mg/mL for diphenylpicrylhydrazine (DPPH) scavenging .

Pharmacological Activities

- Antioxidant activity: Thioxo derivatives exhibited superior DPPH scavenging compared to oxo analogs, though all showed weak H₂O₂ scavenging relative to gallic acid .

Biological Activity

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as a Biginelli compound) is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antiviral, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 260.29 g/mol. The compound features a dihydropyrimidine ring that adopts a screw-boat conformation. Key structural data includes:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.29 g/mol |

| Melting Point | 206 - 210 °C |

| Crystal System | Triclinic (P1) |

| Density | 1.324 Mg/m³ |

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.

Antibacterial Activity

This compound has demonstrated antibacterial activity against various strains of bacteria. A study conducted by Atwal et al. (1991) highlighted the effectiveness of similar compounds as calcium channel blockers and antihypertensive agents, paving the way for exploring their antibacterial potential.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to modulate inflammatory pathways. Several studies have reported that tetrahydropyrimidine derivatives can reduce inflammation markers in animal models.

Case Studies

- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry examined the antiviral effects of various Biginelli compounds. Ethyl 6-methyl-2-oxo derivatives showed promising results against HSV and HIV strains.

- Antibacterial Properties : In vitro tests conducted by Overman et al. (1995) demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports indicated that these compounds could inhibit the expression of pro-inflammatory cytokines in cultured macrophages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Biginelli-like multicomponent reactions. Microwave (MW) irradiation significantly improves reaction efficiency compared to conventional heating. For example, using potassium tert-butoxide in ethanol under MW conditions reduces reaction time (30–60 minutes) and increases yield (70–90%) by minimizing side products. Purification typically involves washing with ice-cold water .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve the boat conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks (N–H⋯O motifs). Data collection at 293 K with Bruker APEX2 detectors ensures accuracy .

- NMR/UV-Vis : and NMR confirm regiochemistry, while UV-Vis (e.g., λmax ≈ 270 nm) identifies π→π* transitions in the aromatic system .

Q. How is the antitubercular activity of this scaffold evaluated in vitro?

- Methodological Answer : Activity against Mycobacterium tuberculosis H37Rv is assessed via microplate Alamar Blue assays (MIC values). Substituents at the 4-position (e.g., 4-fluorophenyl) enhance potency (MIC = 6.25 µg/mL), likely by targeting thymidine monophosphate kinase (TMPKmt) .

Advanced Research Questions

Q. How do substituents at the 4-position influence conformational stability and intermolecular interactions?

- Methodological Answer : X-ray studies reveal that bulky substituents (e.g., 3-bromophenyl) enforce a boat conformation in the tetrahydropyrimidine ring. This distortion promotes N–H⋯O hydrogen bonding, forming zigzag chains (R2(8) motifs) that stabilize the crystal lattice .

Q. What computational methods validate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and Molecular Electrostatic Potential (MESP) maps. These predict nucleophilic regions at the carbonyl oxygen and electrophilic sites at the 4-aryl group, guiding derivatization strategies .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

- Methodological Answer : For analogs with conflicting MIC values, molecular docking (e.g., AutoDock Vina) identifies steric clashes or poor binding to TMPKmt. For example, nitro groups at the 4-position improve activity, while methoxy groups reduce solubility, necessitating logP optimization .

Q. What role do hydrogen-bonding networks play in polymorph control?

- Methodological Answer : Rietveld refinement of powder XRD data shows that N–H⋯O interactions dominate packing. Solvent selection (e.g., DMF vs. ethanol) during crystallization alters hydrogen-bond angles (e.g., 158° vs. 165°), influencing polymorphism and dissolution rates .

Q. How do electron-density distributions inform bonding analysis in crystallography?

- Methodological Answer : Quantum Theory of Atoms in Molecules (QTAIM) applied to high-resolution X-ray data (110 K) identifies bond critical points (ρ ≈ 2.0 eÅ<sup>−3</sup>) and Laplacian values (∇²ρ > 0) for C=O bonds, confirming closed-shell interactions. Discrepancies between experimental and theoretical densities highlight limitations of multipole models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.